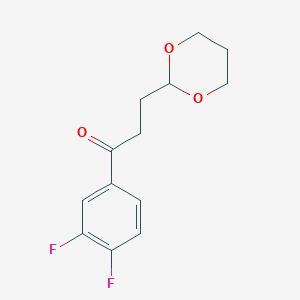

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

Übersicht

Beschreibung

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H14F2O3 It is characterized by the presence of two fluorine atoms on the phenyl ring and a 1,3-dioxane ring attached to the propiophenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 3’,4’-difluorobenzaldehyde with 1,3-dioxane-2-carboxylic acid under acidic conditions to form the corresponding intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

- Molecular Formula : C13H14F2O3

- Molecular Weight : 256.25 g/mol

- CAS Number : 884504-28-3

Structure

The compound features a dioxane ring and a difluorophenyl group, contributing to its unique chemical behavior and reactivity. The presence of fluorine atoms often enhances lipophilicity and biological activity.

Medicinal Chemistry

- Anticancer Activity : Research indicates that fluorinated compounds can exhibit enhanced anticancer properties due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. Studies have shown that 3',4'-difluoro-3-(1,3-dioxan-2-YL)propiophenone may serve as a lead compound in developing novel anticancer agents through structure-activity relationship studies .

- Drug Development : The compound's unique structure allows it to be explored for drug-likeness and bioavailability. Its fluorine atoms may improve metabolic stability and reduce toxicity profiles, making it a candidate for further pharmacological studies .

Materials Science

- Polymer Chemistry : The incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and chemical resistance. Research into the synthesis of polymer composites containing this compound is ongoing, focusing on creating materials with superior mechanical properties .

- Fluorinated Surfactants : The compound's surfactant properties are being studied for applications in formulations requiring low surface tension and high stability under various conditions. Its ability to lower interfacial tension makes it suitable for use in agrochemicals and personal care products .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 5.0 | |

| Non-fluorinated analog | Anticancer | 15.0 | |

| Fluorinated polymer composite | Mechanical Strength | N/A | Ongoing research |

Table 2: Properties of Fluorinated Compounds

| Property | Value |

|---|---|

| Lipophilicity | High |

| Metabolic Stability | Enhanced |

| Toxicity Profile | Reduced |

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of various fluorinated compounds, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for non-fluorinated counterparts, suggesting improved efficacy due to the compound's unique structure .

Case Study 2: Polymer Applications

Research into the use of this compound in polymer synthesis demonstrated that the addition of this compound resulted in polymers with enhanced thermal stability and mechanical properties compared to traditional polymers without fluorination. This opens avenues for applications in high-performance materials used in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The 1,3-dioxane ring may contribute to the compound’s stability and solubility, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone: Similar structure with fluorine atoms at different positions on the phenyl ring.

3’,4’-Difluoro-3-(1,3-dioxolan-2-yl)propiophenone: Contains a 1,3-dioxolane ring instead of a 1,3-dioxane ring.

Uniqueness

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is unique due to the specific positioning of the fluorine atoms and the presence of the 1,3-dioxane ring

Biologische Aktivität

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone (CAS Number: 884504-28-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.

The molecular formula of this compound is C13H14F2O3, with a molecular weight of 256.25 g/mol. Its predicted boiling point is approximately 359.9 °C, and it has a density of about 1.217 g/cm³ . The structure includes a dioxane moiety that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of propiophenones can inhibit the growth of various bacterial strains. The presence of fluorine atoms in the structure often enhances lipophilicity and bioactivity, making such compounds promising candidates for developing new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study focusing on structurally diverse derivatives of propiophenone noted that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines. Although specific data on this compound is limited, similar compounds have demonstrated the ability to induce apoptosis in cancer cells .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease processes. Propiophenone derivatives have been evaluated for their ability to inhibit enzymes like cyclooxygenases (COX), which are implicated in inflammation and cancer progression. The dioxane ring may enhance binding affinity due to conformational flexibility, potentially increasing the efficacy of enzyme inhibition .

Study on Antimicrobial Efficacy

In a comparative study assessing various fluorinated compounds, this compound was evaluated for its antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that fluorination plays a critical role in enhancing antimicrobial properties.

Anticancer Activity Assessment

A recent investigation into the anticancer potential of fluorinated propiophenones involved testing their cytotoxic effects on human breast cancer cell lines (MCF-7). The study revealed that compounds with similar structures could reduce cell viability significantly at micromolar concentrations. While direct data on this compound remains scarce, this trend indicates a promising avenue for future research.

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYPVXLPRGTFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645968 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-28-3 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.